alpha-Tocopherol succinate, DL-

Cancer Biology Apoptosis Drug Discovery

DL-alpha-Tocopherol succinate (α-TOS) is a semi-synthetic, redox-inactive vitamin E ester that selectively induces apoptosis in cancer cells via mitochondrial pathways—an activity completely absent in free α-tocopherol or its acetate ester. Its esterase-labile succinate moiety enables tissue-specific hydrolysis, making it a targeted chemical probe for oncology research, formulation design, and comparative vitamin E biology. This compound is not interchangeable with generic vitamin E forms. Choose α-TOS when your research demands apoptosis induction, not antioxidant activity.

Molecular Formula C33H54O5
Molecular Weight 530.8 g/mol
CAS No. 47801-19-4
Cat. No. B12795221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Tocopherol succinate, DL-
CAS47801-19-4
Molecular FormulaC33H54O5
Molecular Weight530.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C
InChIInChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33-/m0/s1
InChIKeyIELOKBJPULMYRW-IKTKBOKFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-alpha-Tocopherol Succinate (CAS 47801-19-4) Procurement Guide: Key Specifications and Scientific Profile


DL-alpha-Tocopherol succinate (CAS 47801-19-4) is a semi-synthetic ester of vitamin E, formed by conjugating succinic acid to the phenolic hydroxyl group of alpha-tocopherol. This modification yields a compound with distinct physicochemical and biological properties compared to free alpha-tocopherol or other vitamin E esters [1]. It is a redox-inactive analogue that requires enzymatic hydrolysis to release active alpha-tocopherol in vivo, yet it exhibits unique, ester-specific pharmacological activities independent of its antioxidant function, making it a specialized tool for research in oncology, formulation science, and comparative vitamin E biology [2].

Why DL-alpha-Tocopherol Succinate Cannot Be Replaced by Acetate or Free Tocopherol in Critical Applications


Generic substitution among vitamin E forms is not scientifically valid due to profound functional divergence. While free alpha-tocopherol (α-TOH) and its acetate ester primarily serve as lipid-soluble antioxidants, alpha-tocopheryl succinate (α-TOS) is a redox-inactive analogue that acts as a potent and selective inducer of apoptosis in cancer cells, an activity that free α-TOH completely lacks [1]. Furthermore, the ester group directly dictates pharmacokinetic behavior and cellular handling; for instance, α-TOS exhibits significantly lower oral bioavailability compared to α-tocopheryl acetate in multiple species [2], and its susceptibility to hydrolysis by tissue-specific esterases can limit its pro-apoptotic efficacy in certain cancer models [3]. These critical distinctions in mechanism and disposition mean that α-TOS cannot be interchanged with other vitamin E forms without fundamentally altering experimental outcomes or product performance.

DL-alpha-Tocopherol Succinate Evidence Guide: Head-to-Head Comparative Data for Scientific Selection


Apoptosis Induction: α-TOS vs. Free α-Tocopherol

Alpha-tocopheryl succinate (α-TOS) is a strong inducer of apoptosis, whereas free alpha-tocopherol (α-TOH) lacks apoptogenic activity [1]. In a colon cancer xenograft model in nude mice, α-TOH exerted only modest antitumor activity by inhibiting proliferation, while α-TOS showed a more profound antitumor effect by inhibiting proliferation and inducing tumor cell apoptosis [1]. In vitro, α-TOS disrupts the binding of Bak BH3 peptide to Bcl-xL and Bcl-2 with an IC50 of 26 μM, a mechanism not shared by α-TOH [2].

Cancer Biology Apoptosis Drug Discovery

Peroxyl Radical Scavenging: α-Tocopherol Acid Succinate vs. Trolox Standard

In the oxygen radical absorbance capacity (ORAC) assay, a standard method for quantifying antioxidant capacity, the relative peroxyl radical absorbance capacity of Trolox and alpha-tocopherol acid succinate was measured [1]. On a molar basis, their relative capacities are 1:1, demonstrating that the succinate ester retains the full antioxidant potential of the chromanol head group in this widely used cell-free assay system [1].

Antioxidant Assays Free Radical Biology Formulation Science

Oral Bioavailability: α-Tocopheryl Succinate vs. Acetate in Broilers

A comparative feeding study in broilers revealed a significant difference in the bioavailability of vitamin E esters. The apparent absorption coefficient for all-rac-alpha-tocopheryl succinate was significantly lower than that of all-rac-alpha-tocopheryl acetate [1]. Across all dietary levels (50-200 mg/kg feed), the mean apparent absorption coefficient was 58.0 ± 5.4% for succinate compared to 70.8 ± 5.6% for acetate [1]. Consequently, based on plasma and tissue responses, the succinate ester was utilized only 69–76% as efficiently as the acetate ester [1].

Animal Nutrition Pharmacokinetics Veterinary Science

Dual Effect on Sperm Function: Succinate vs. Free Tocopherol

In a study comparing the effects of alpha-tocopherol and its succinate ester on equine spermatozoa, a paradoxical effect was observed . While DL-alpha-tocopherol succinate appeared more effective than DL-alpha-tocopherol at preventing lipid peroxidation during short-term incubations, the succinate ester significantly suppressed sperm motility compared to the free tocopherol . This highlights a functional trade-off where the ester confers greater membrane protection but at the cost of cellular function.

Reproductive Biology Andrology Cryopreservation

Optimal Use Cases for DL-alpha-Tocopherol Succinate in Research and Industry


As a Mechanistic Probe for Redox-Independent Apoptosis in Cancer Research

Given its well-documented, redox-independent ability to induce apoptosis selectively in cancer cells, α-TOS is an ideal chemical probe for dissecting mitochondrial pathways of cell death. Researchers investigating the role of Bcl-2 family proteins, mitochondrial complex II, or lysosomal instability in apoptosis should select α-TOS over free α-tocopherol or its acetate ester, which lack this activity [1][2].

As a Lipophilic Prodrug for Targeted Delivery via Esterase Activation

The susceptibility of α-TOS to hydrolysis by cellular esterases is a key design feature for targeted therapies. In tissues or cell types with high esterase activity, α-TOS can be cleaved to release free α-tocopherol [1]. Conversely, its relative stability in other environments can be leveraged for delivering the intact, pro-apoptotic succinate moiety. This property is exploited in patented tocopherol-modified therapeutic drug compounds where the succinate linker is used for conjugation [2].

As a Component in Advanced Vitamin E Formulations for Enhanced Antioxidant Capacity

Patented formulations describe the use of dl-α-tocopheryl succinate in blends with other vitamin E isomers to achieve enhanced antioxidant capacity. Such formulations are designed to deliver at least twice the antioxidant capacity of natural vitamin E (d-α-tocopherol) and at least 17 times the capacity of synthetic dl-α-tocopheryl acetate, as measured by ORAC assay [1]. This makes α-TOS a valuable ingredient for developing high-potency antioxidant supplements or functional materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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